Fempa

Description

Perampanel, marketed under the brand name Fycompa®, is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors. It is approved for the adjunctive treatment of focal-onset seizures with or without secondary generalization and generalized tonic-clonic seizures in patients aged ≥12 years. Its mechanism involves selectively targeting AMPA receptors, thereby reducing neuronal hyperexcitability associated with epilepsy .

Properties

CAS No. |

1207345-43-4 |

|---|---|

Molecular Formula |

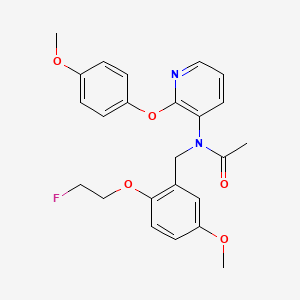

C24H25FN2O5 |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

N-[[2-(2-fluoroethoxy)-5-methoxyphenyl]methyl]-N-[2-(4-methoxyphenoxy)pyridin-3-yl]acetamide |

InChI |

InChI=1S/C24H25FN2O5/c1-17(28)27(16-18-15-21(30-3)10-11-23(18)31-14-12-25)22-5-4-13-26-24(22)32-20-8-6-19(29-2)7-9-20/h4-11,13,15H,12,14,16H2,1-3H3 |

InChI Key |

WDCDJYGFOQXTQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CC1=C(C=CC(=C1)OC)OCCF)C2=C(N=CC=C2)OC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Fempa involves the incorporation of the radioactive isotope fluorine-18 into the molecular structure. The synthetic route typically includes the following steps:

Precursor Preparation: The precursor molecule is synthesized through a series of organic reactions, which may involve protection and deprotection steps to ensure the correct functional groups are available for subsequent reactions.

Chemical Reactions Analysis

Fempa undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Fempa has a wide range of scientific research applications, including:

Neuroinflammation Imaging: This compound is used as a radioligand in positron emission tomography (PET) imaging to detect neuroinflammation in conditions such as Alzheimer’s disease and Parkinson’s disease.

Cancer Research: This compound’s ability to bind to TSPO makes it a valuable tool in cancer research, where TSPO expression is often upregulated in tumor cells.

Drug Development: This compound can be used in preclinical studies to evaluate the efficacy of new drugs targeting TSPO, aiding in the development of novel therapeutics.

Mechanism of Action

Fempa exerts its effects by binding to the 18-kDa translocator protein (TSPO) located in the mitochondrial membrane. TSPO is involved in various cellular processes, including the transport of cholesterol into mitochondria, which is a critical step in steroid synthesis. By binding to TSPO, this compound can modulate these processes and serve as a marker for imaging studies .

Comparison with Similar Compounds

Key Pharmacological Properties

- Bioavailability : ~100% (oral administration)

- Half-life : 105 hours (supports once-daily dosing)

- Metabolism : Primarily hepatic via CYP3A4/5 enzymes

- Protein Binding : 95%

- Adverse Events: Dizziness (16–43%), somnolence (10–18%), and psychiatric effects (e.g., aggression, irritability) .

Comparison with Similar Antiepileptic Drugs

This section evaluates perampanel against other antiseizure medications (ASMs) with distinct mechanisms of action, focusing on efficacy, safety, pharmacokinetics, and clinical utility.

Mechanism of Action Comparison

| Compound | Mechanism of Action | Molecular Target |

|---|---|---|

| Perampanel | Non-competitive AMPA receptor antagonist | Glutamate receptors (AMPA) |

| Levetiracetam | Synaptic vesicle glycoprotein 2A (SV2A) modulator | SV2A protein |

| Lacosamide | Enhances slow inactivation of voltage-gated sodium channels | Nav1.3/Nav1.7 channels |

| Topiramate | Multiple: Na⁺ channel blockade, AMPA/kainate receptor inhibition, carbonic anhydrase inhibition | Mixed targets |

Key Insight : Perampanel’s unique AMPA receptor targeting distinguishes it from sodium channel modulators (e.g., lacosamide) and SV2A modulators (e.g., levetiracetam), offering a complementary mechanism for refractory epilepsy .

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Pharmacokinetic Comparison

| Parameter | Perampanel | Levetiracetam | Lacosamide |

|---|---|---|---|

| Bioavailability | ~100% | ~100% | ~100% |

| Half-life (h) | 105 | 6–8 | 13 |

| Protein Binding | 95% | <10% | <15% |

| Metabolism | CYP3A4/5 | Hydrolysis | CYP2C19 |

Clinical Implications : Perampanel’s prolonged half-life permits once-daily dosing, whereas levetiracetam requires twice-daily administration. However, perampanel’s CYP3A4-dependent metabolism increases drug-drug interaction risks with enzyme inducers (e.g., carbamazepine) .

Efficacy in Clinical Trials

Table 2: Efficacy in Focal-Onset Seizures (50% Responder Rates)

| Compound | Study Duration | Responder Rate (%) | Placebo (%) | Trial Phase |

|---|---|---|---|---|

| Perampanel (8 mg) | 12 weeks | 35.3 | 19.3 | Phase III |

| Levetiracetam | 12 weeks | 42.6 | 16.7 | Phase III |

| Lacosamide | 12 weeks | 38.1 | 18.2 | Phase III |

Analysis: While levetiracetam and lacosamide demonstrate numerically higher responder rates, perampanel’s efficacy is notable in patients with treatment-resistant epilepsy. Indirect comparisons suggest comparable efficacy among newer ASMs, but head-to-head trials are lacking .

Table 3: Adverse Event Incidence

| Adverse Event | Perampanel (%) | Levetiracetam (%) | Lacosamide (%) |

|---|---|---|---|

| Dizziness | 43 | 15 | 25 |

| Somnolence | 18 | 12 | 7 |

| Psychiatric AEs* | 12–18 | 5–8 | 2–4 |

*Psychiatric AEs: aggression, irritability, suicidal ideation.

Critical Consideration : Perampanel exhibits a higher incidence of psychiatric adverse events, necessitating careful patient monitoring. In contrast, lacosamide is better tolerated but carries risks of cardiac arrhythmias .

Limitations and Clinical Implications

- Drug Interactions : Perampanel’s efficacy is reduced by concomitant CYP3A4 inducers (e.g., phenytoin), necessitating dose adjustments .

- Long-Term Data: Limited real-world evidence for perampanel compared to older ASMs (e.g., levetiracetam) .

- Patient Selection : Perampanel is preferred in glutamate-mediated epilepsy subtypes but avoided in patients with psychiatric comorbidities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.